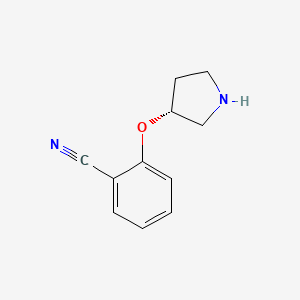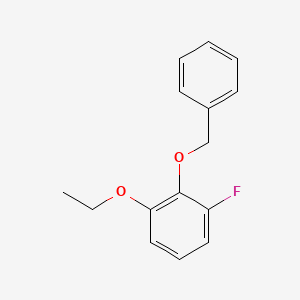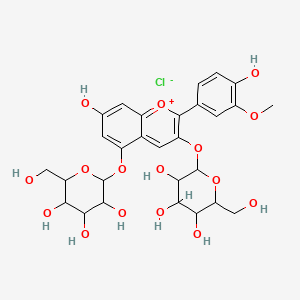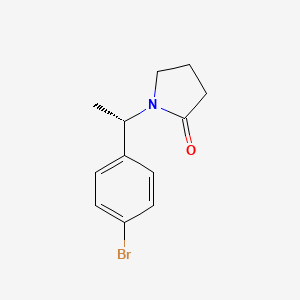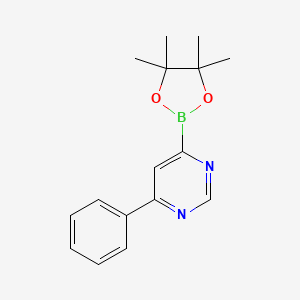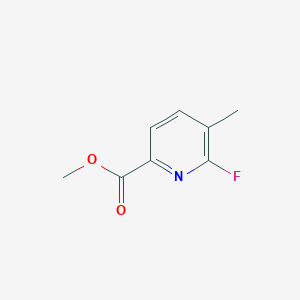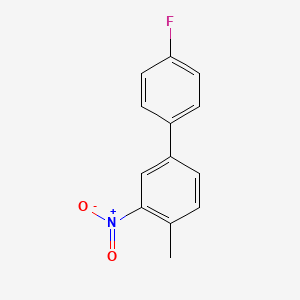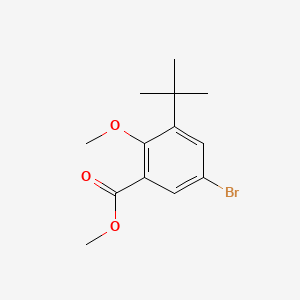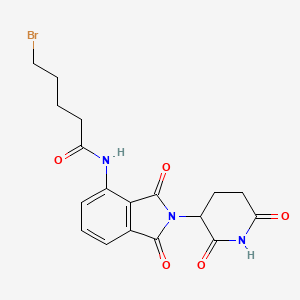
b-Casomorphin (1-3) Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
b-Casomorphin (1-3) Acetate: is a tri-peptide derived from the digestion of β-casein, a protein found in bovine milk. This compound exhibits opioid-like effects due to its ability to bind to opioid receptors in the body . It is part of the larger family of β-casomorphins, which are known for their physiological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of b-Casomorphin (1-3) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity levels .
化学反応の分析
Types of Reactions: b-Casomorphin (1-3) Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学的研究の応用
b-Casomorphin (1-3) Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes through opioid receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at enhancing health and wellness
作用機序
b-Casomorphin (1-3) Acetate exerts its effects by binding to opioid receptors, primarily the μ-receptors, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses such as pain relief, sedation, and modulation of gastrointestinal motility. The compound’s interaction with these receptors triggers intracellular signaling pathways that result in the observed effects .
類似化合物との比較
β-Casomorphin-5: Another peptide derived from β-casein with similar opioid activity but different amino acid sequence.
β-Casomorphin-7: Known for its prolonged effect and higher abundance in bovine milk.
Gliadorphin: An opioid peptide derived from gluten proteins in cereals.
Uniqueness: b-Casomorphin (1-3) Acetate is unique due to its specific amino acid sequence and the resulting pharmacological profile. It has a distinct binding affinity for opioid receptors compared to other casomorphins and gliadorphins, making it a valuable compound for targeted research and therapeutic applications .
特性
分子式 |
C25H31N3O7 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5.C2H4O2/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;1-2(3)4/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H3,(H,3,4)/t18-,19-,20-;/m0./s1 |
InChIキー |
CEVUZMQWYWTFSC-HBSNOMOYSA-N |
異性体SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


